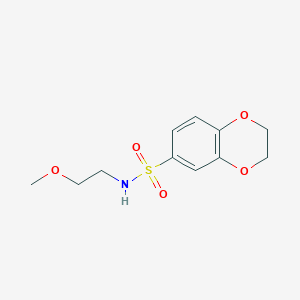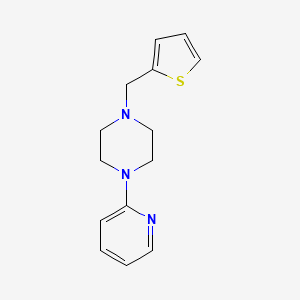![molecular formula C17H20N2O4S B5194227 ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate CAS No. 6105-58-4](/img/structure/B5194227.png)
ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has been reported to activate caspase-3, a key enzyme involved in apoptosis, and to downregulate the expression of anti-apoptotic proteins. Additionally, ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
Ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of MMP-9, an enzyme involved in tumor invasion and metastasis. Moreover, this compound has been reported to inhibit the production of nitric oxide and prostaglandin E2, two key mediators of inflammation. Additionally, ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate has been shown to increase the expression of p53, a tumor suppressor protein, and to decrease the expression of cyclin D1, a protein involved in cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate in lab experiments is its potent antitumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further studies. Moreover, ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate has been reported to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research related to ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate. One of the potential areas of research is the development of new analogs with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, the potential of ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate as a therapeutic agent for various diseases, including cancer and inflammation, needs to be explored further. Finally, the safety and efficacy of this compound need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.
Conclusion
In conclusion, ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to possess antitumor, anti-inflammatory, and antifungal activities. Moreover, ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate has been reported to have several biochemical and physiological effects. Although this compound has several advantages for lab experiments, there are also limitations that need to be addressed. Finally, there are several future directions for research related to ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate, including the development of new analogs, elucidation of its mechanism of action, and evaluation of its safety and efficacy in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate has been reported in various studies. One of the commonly used methods involves the reaction of ethyl acetoacetate with 6-ethoxy-4-methyl-2-aminobenzene-1,3-thiol in the presence of sodium ethoxide. The reaction mixture is then heated under reflux for several hours, followed by acidification with hydrochloric acid. The resulting precipitate is filtered and recrystallized to obtain ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate in high yield.
Applications De Recherche Scientifique
Ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate has been extensively studied for its potential therapeutic applications. It has been reported to possess antitumor, anti-inflammatory, and antifungal activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate has been shown to possess antifungal activity against various fungi, including Candida albicans.
Propriétés
IUPAC Name |
ethyl 4-(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-22-13-6-7-15-14(9-13)11(3)18-17(19-15)24-10-12(20)8-16(21)23-5-2/h6-7,9H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSYBLNUXNFULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)SCC(=O)CC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367465 |
Source


|
| Record name | Ethyl 4-[(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6105-58-4 |
Source


|
| Record name | Ethyl 4-[(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5194147.png)

![2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5194156.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5194162.png)

![4-[3-(2,3-dichlorophenoxy)propyl]morpholine](/img/structure/B5194177.png)
![ethyl 7-cyclopropyl-1-methyl-3-(3-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5194188.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194192.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5194201.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5194204.png)
![1,4-dichloro-2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5194205.png)
![1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5194213.png)
![N-(4-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5194230.png)